Cas no 1261105-38-7 (2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one)

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one structure
1261105-38-7 structure
Product name:2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one
CAS No:1261105-38-7
MF:C9H10ClNO
Molecular Weight:183.634801387787
CID:6088896
PubChem ID:53416416

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one
    • 1261105-38-7
    • EN300-1982365
    • インチ: 1S/C9H10ClNO/c1-6-4-7(10)2-3-8(6)9(12)5-11/h2-4H,5,11H2,1H3
    • InChIKey: XJHMXOGMQQKGFM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(CN)=O)=C(C)C=1

計算された属性

  • 精确分子量: 183.0450916g/mol
  • 同位素质量: 183.0450916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 43.1Ų

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1982365-5.0g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one
1261105-38-7
5g
$2277.0 2023-06-04
Enamine
EN300-1982365-0.25g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one
1261105-38-7
0.25g
$513.0 2023-09-16
Enamine
EN300-1982365-1.0g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one
1261105-38-7
1g
$785.0 2023-06-04
Enamine
EN300-1982365-5g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one
1261105-38-7
5g
$1614.0 2023-09-16
Enamine
EN300-1982365-1g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one
1261105-38-7
1g
$557.0 2023-09-16
Enamine
EN300-1982365-2.5g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one
1261105-38-7
2.5g
$1089.0 2023-09-16
Enamine
EN300-1982365-10g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one
1261105-38-7
10g
$2393.0 2023-09-16
Enamine
EN300-1982365-0.1g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one
1261105-38-7
0.1g
$490.0 2023-09-16
Enamine
EN300-1982365-0.05g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one
1261105-38-7
0.05g
$468.0 2023-09-16
Enamine
EN300-1982365-0.5g
2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one
1261105-38-7
0.5g
$535.0 2023-09-16

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one 関連文献

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-oneに関する追加情報

Introduction to 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one (CAS No. 1261105-38-7)

2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one, identified by its Chemical Abstracts Service number 1261105-38-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in the synthesis of biologically active agents. The presence of both amino and carbonyl functional groups, coupled with a chlorinated aromatic ring system, makes it a versatile intermediate for further chemical modifications and derivatization.

The structural motif of 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one consists of an ethylone backbone substituted with a 4-chloro-2-methylphenyl group at the α-position relative to the carbonyl functionality. This arrangement not only imparts distinct electronic properties but also opens up possibilities for interactions with biological targets. The chloro substituent, in particular, can influence the reactivity and binding affinity of the molecule, making it a valuable scaffold for drug discovery efforts.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural features. The aromatic ring system, with its chloro and methyl substituents, is reminiscent of several known pharmacophores that exhibit activities in areas such as central nervous system (CNS) modulation, anti-inflammatory responses, and anticancer therapies. This has prompted researchers to investigate 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one as a precursor for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its role as a building block in organic synthesis. The combination of an amino group and a ketone moiety allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes. These reactions are fundamental to constructing more complex molecules with tailored biological activities. For instance, the amino group can be readily acylated or alkylated to introduce additional functional handles, while the ketone can undergo reduction or oxidation to alter its electronic properties.

Recent advancements in synthetic methodologies have further enhanced the utility of 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the introduction of new substituents at specific positions on the aromatic ring, expanding the chemical space available for exploration. Additionally, biocatalytic approaches have been employed to achieve selective modifications under mild conditions, aligning with green chemistry principles.

The pharmacological evaluation of derivatives derived from 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one has revealed promising results in preclinical studies. Researchers have reported that certain analogs exhibit inhibitory activity against enzymes involved in inflammatory pathways, suggesting potential therapeutic benefits in managing chronic inflammatory diseases. Furthermore, structural analogs have shown affinity for receptors implicated in neurological disorders, warranting further investigation into their neuropharmacological effects.

The synthesis and characterization of 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one also contribute to our understanding of molecular recognition processes. Computational studies have been instrumental in predicting how this compound interacts with biological targets at the molecular level. These studies not only provide insights into its binding mode but also help in designing next-generation derivatives with improved potency and selectivity.

In conclusion, 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one (CAS No. 1261105-38-7) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features and synthetic versatility make it a valuable tool for medicinal chemists seeking to discover novel therapeutic agents. As our understanding of biological systems continues to evolve, 2-amino-1-(4-chloro-2-methylphenyl)ethan-1-one is poised to play an increasingly important role in addressing unmet medical needs.

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